molecular formula C16H18N6 B4694564 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B4694564
M. Wt: 294.35 g/mol
InChI Key: MRLNIEQQXJESRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to bind to the serotonin transporter, preventing the reuptake of serotonin and increasing its concentration in the brain.
Biochemical and Physiological Effects
Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has various biochemical and physiological effects on the body. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which can improve mood and reduce symptoms of depression. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor. However, a limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cells and tissues.

Future Directions

There are many potential future directions for research on 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine. Some possible areas of focus include:
1. Further investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and depression.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body.
4. Investigation of the compound's potential side effects and toxicity, particularly in relation to its use as a therapeutic agent.
5. Development of new analogs and derivatives of the compound that may have improved therapeutic properties.
6. Further investigation of the compound's potential as a tool for studying the mechanisms of various diseases and disorders.

Scientific Research Applications

Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor.

properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-2-4-14(5-3-1)12-20-8-10-21(11-9-20)16-7-6-15-18-17-13-22(15)19-16/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNIEQQXJESRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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